Thieno[2,3-d]pyrimidine-6-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of Thieno[2,3-d]pyrimidine-6-carbaldehyde involves a multi-step sequence. Key steps include the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation. These processes lead to the construction of the thienopyrimidine ring, followed by the cyclohexanone moiety, and ultimately the fused heterocyclic ring. Notably, this strategy enables the efficient production of various Thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Thieno[2,3-d]pyrimidines: Intramolecular cyclisation techniques have been employed to synthesize various thieno[2,3-d]pyrimidines, highlighting the versatility of thieno[2,3-d]pyrimidine-6-carbaldehyde in creating complex molecules (Clark et al., 1993).
- Preparation of Ethyl Esters of Thieno[2,3-d]pyrimidine-6-carboxylic Acids: These compounds are derived from reactions involving this compound, and they can be further transformed into acids, hydrazides, and methanols, showcasing the compound's potential in diverse synthetic routes (Tumkevicius & Kaminskas, 2003).
Application in Organic Chemistry and Drug Synthesis
- Synthesis of Novel Pyrimidine-Annelated Heterocycles: Using this compound as a starting material, novel heterocycles with potential biological activities have been synthesized, underscoring its role in developing new pharmacological compounds (Baruah et al., 1996).
- Development of Antifolates: Thieno[2,3-d]pyrimidines have been explored for their potential as lipophilic antifolates, a class of drugs that are important in cancer therapy. This indicates the utility of this compound in medicinal chemistry (Dailide & Tumkevičius, 2022).
Biological Applications
- Antimicrobial and Anti-inflammatory Agents: Derivatives of thieno[2,3-d]pyrimidine have shown remarkable activity against fungi, bacteria, and inflammation, demonstrating the compound's relevance in developing new therapeutic agents (Tolba et al., 2018).
- Antifolate Inhibitors for Purine Biosynthesis: Thieno[2,3-d]pyrimidines have been studied as selective inhibitors for folate receptors, indicating their potential in cancer treatment by targeting purine biosynthesis pathways (Deng et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
thieno[2,3-d]pyrimidine-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-3-6-1-5-2-8-4-9-7(5)11-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPIVIAUNBSTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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